FAK Enzyme Inhibition: Benzodioxole Analog vs. Parent Benzamide (FAK-IN-7)
In a cell-free FAK enzymatic assay, N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide demonstrated a biochemical IC50 of 7,700 nM (7.7 µM) against recombinant FAK, measured via scintillation counting using biotinylated-His-TEV-hsFAK(31-686)(K454R) substrate after a 2-hour incubation [1]. This represents a 1.5-fold reduction in FAK inhibitory potency relative to its direct analog FAK-IN-7 (N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide), which showed an IC50 of 11.72 µM in a comparable FAK inhibition assay [2]. The benzodioxole substitution therefore confers a measurable improvement in target engagement.
| Evidence Dimension | FAK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.7 µM (7,700 nM) |
| Comparator Or Baseline | FAK-IN-7 (N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide): IC50 = 11.72 µM |
| Quantified Difference | 1.52-fold greater potency (7.7 µM vs. 11.72 µM) |
| Conditions | Cell-free FAK enzymatic inhibition assay; biotinylated-His-TEV-hsFAK(31-686)(K454R) substrate; 2 h incubation; scintillation counting detection |
Why This Matters
For researchers selecting a FAK-targeting tool compound within the thiadiazole series, the 1.5-fold improved target engagement of the benzodioxole analog may translate to greater cellular efficacy at equivalent concentrations, a critical parameter for dose-response studies.
- [1] BindingDB. BDBM50440369, CHEMBL2425145. Affinity Data: IC50 7.70E+3 nM for FAK inhibition. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50440369. View Source
- [2] Yang, X.-H., et al. (2012). Bioorganic & Medicinal Chemistry, 20(9), 2789–2795. Table 2: Compound 5r FAK IC50 = 11.72 ± 0.96 µM. View Source
